3-(3-Aminopropoxy)propan-1-ol
Description
Strategic Significance of Bifunctional Building Blocks in Chemical Research
Bifunctional building blocks are organic compounds that possess two distinct reactive sites. Their importance in drug discovery and organic synthesis is multifaceted. These molecules can act as linkers, tethering two separate molecular fragments. enamine.netenamine.net Furthermore, if one functional group remains unreacted during a synthesis, it can engage in significant interactions with a biological target. enamine.netenamine.net Many bifunctional building blocks are also key precursors for cyclization reactions, enabling the efficient construction of heterocyclic systems, which are common motifs in pharmaceuticals. enamine.netenamine.net The presence of two functional groups allows for sequential and controlled reactions, providing a strategic advantage in the assembly of complex target molecules. acs.org
Classification and Structural Features within Primary Amines and Alcohols
3-(3-Aminopropoxy)propan-1-ol contains two key functional groups: a primary amine (-NH2) and a primary alcohol (-OH).
Primary Amines: Amines are classified based on the number of hydrocarbon groups attached to the nitrogen atom. libretexts.orgwikipedia.org A primary amine has one alkyl or aryl group bonded to the nitrogen. libretexts.orgwikipedia.orglibretexts.org The nitrogen atom in a primary amine is bonded to two hydrogen atoms and one carbon atom. ck12.org Like ammonia, amines exhibit basic properties due to the lone pair of electrons on the nitrogen atom. wikipedia.orgck12.org
Primary Alcohols: Alcohols are classified by the number of carbon atoms attached to the carbon atom bearing the hydroxyl (-OH) group. libretexts.org In a primary alcohol, the carbon atom bonded to the -OH group is attached to only one other carbon atom. wikipedia.org The reactions characteristic of primary alcohols include conversion to alkyl halides and esterification. wikipedia.orgatamanchemicals.com
The combination of these two functional groups in one molecule allows for a diverse range of chemical modifications. The amine group can undergo reactions such as acylation, alkylation, and reductive amination, while the alcohol group can be oxidized, esterified, or converted into a leaving group. enamine.net
Historical Context and Evolution of its Role as a Versatile Intermediate
While a detailed historical timeline for the specific use of this compound is not extensively documented in readily available literature, the evolution of its utility can be inferred from the broader development of bifunctional building blocks in organic synthesis. The parent compound, 3-amino-1-propanol, has long been recognized as a useful building block in organic synthesis, employed in the preparation of various compounds, including pharmaceuticals and polymers. sigmaaldrich.comcymitquimica.com
The strategic advantage of using bifunctional molecules like this compound has become more pronounced with the increasing complexity of synthetic targets in drug discovery and materials science. For instance, derivatives of similar amino alcohols have been investigated for their potential in creating compounds with specific biological activities. nih.gov The synthesis of derivatives, such as 3-(3-aminopropoxy)isocoumarin, highlights the role of this structural motif as a key intermediate in the construction of complex heterocyclic systems. prepchem.com The development of novel synthetic methods continues to expand the applications of such versatile intermediates. nih.gov
Interactive Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 118273-16-8 | C6H15NO2 | 133.19 cymitquimica.comglpbio.com |
| 3-Amino-1-propanol | 156-87-6 | C3H9NO | 75.11 sigmaaldrich.comwikipedia.org |
| 3-[(3-Aminopropyl)amino]-1-propanol | 40226-15-1 | C6H16N2O | 132.20 nih.gov |
Boiling and Melting Points
| Compound Name | Boiling Point (°C) | Melting Point (°C) |
| 3-Amino-1-propanol | 184-187 sigmaaldrich.com | 10-12 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c7-3-1-5-9-6-2-4-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEZZDWAXWFREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Aminopropoxy Propan 1 Ol
Established Reaction Pathways for Amino Alcohol Synthesis
The synthesis of amino alcohols like 3-(3-Aminopropoxy)propan-1-ol often leverages well-established reactions in organic chemistry. These foundational methods provide the basis for more advanced and optimized synthetic strategies.
One of the most common and direct routes to amino alcohols is the ring-opening of epoxides with amines. organic-chemistry.org This nucleophilic addition reaction is a versatile method for creating β-amino alcohols. scirp.org The choice of reagents can control the regioselectivity of the reaction, with nucleophilic attack generally favoring the least sterically hindered carbon of the epoxide. Various catalysts, including silica (B1680970) gel, metal triflates, and yttrium-based catalysts, can be employed to facilitate this transformation under mild conditions. organic-chemistry.org
Another fundamental approach is the reduction of corresponding functional groups . For instance, α-amino acids can be reduced to their corresponding amino alcohols. While economically feasible for naturally occurring L-amino acids, this method is a staple in chiral synthesis. Similarly, the catalytic hydrogenation of nitriles offers a direct pathway to primary amines. An industrial synthesis of 3-amino-1-propanol, a structural component of the target molecule, involves the catalytic hydrogenation of ethylene (B1197577) cyanohydrin using a Raney-Nickel catalyst. wikimedia.org
Furthermore, alkylation of amines provides another avenue for constructing the desired carbon-nitrogen bond. For example, the synthesis of morpholines, which are structurally related to amino alcohols, can be achieved through the selective monoalkylation of amines with reagents like ethylene sulfate. chemrxiv.org
Methodological Advancements in High-Yield Preparation
Researchers continuously seek to improve the efficiency and yield of synthetic processes. For this compound and related amino alcohols, several advancements have been reported that lead to higher yields and purity.
A significant area of development is in catalysis . The use of specific catalysts can dramatically improve reaction outcomes. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has been shown to produce chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org This method avoids the need for protecting groups, simplifying the synthetic sequence. acs.org Similarly, yttrium-catalyzed regioselective ring-opening of 2,3-epoxy esters and amides with amines provides α-hydroxy β-amino esters and amides in regioisomerically pure forms and high yields. organic-chemistry.org
The table below summarizes some high-yield synthetic methods for amino alcohols, which are relevant to the synthesis of this compound.
| Reaction Type | Starting Materials | Catalyst/Reagent | Yield | Reference |
| Asymmetric Transfer Hydrogenation | α-Amino Ketone HCl Salts | Ruthenium Catalyst | High | acs.org |
| Enzymatic Cascade Reaction | L-lysine | Dioxygenase, Decarboxylase | 93% to >95% | nih.gov |
| Ring-opening of Epoxides | 2,3-Epoxy Alcohols/Sulfonamides | Tungsten Salts | up to 95% | organic-chemistry.org |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of amino alcohols.
A key focus of green chemistry is the use of environmentally benign solvents and catalysts . Water is an ideal solvent for many organic reactions due to its low cost, non-toxicity, and non-flammability. Visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been successfully performed in water at room temperature to produce 1,2-amino alcohols. rsc.org This method is characterized by its mild reaction conditions and broad substrate scope. rsc.org
The use of photocatalysis with visible light is another green approach. rsc.orgpatsnap.com This technique can drive reactions under mild conditions, often with high selectivity and efficiency, reducing the need for high temperatures and harsh reagents. patsnap.com
Biocatalysis , the use of enzymes to catalyze chemical reactions, is inherently a green technology. nih.gov Enzymes operate under mild conditions (temperature, pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. nih.gov The enzymatic cascade synthesis of chiral amino alcohols from L-lysine is a prime example of a green synthetic route. nih.gov
The table below highlights some green chemistry approaches applicable to amino alcohol synthesis.
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Renewable Feedstocks | Synthesis from amino acids | Utilizes readily available natural starting materials. | nih.gov |
| Benign Solvents | Reactions in water | Reduces use of volatile organic compounds (VOCs). | rsc.org |
| Catalysis | Visible-light photocatalysis, Biocatalysis | Mild reaction conditions, high selectivity, reduced energy consumption. | nih.govrsc.orgpatsnap.com |
| Atom Economy | One-pot reactions, Cascade reactions | Minimizes byproducts and waste. | nih.gov |
Chemo- and Regioselective Synthesis of Analogous Structures
The synthesis of analogs of this compound often requires precise control over the reactivity of different functional groups within the molecule, a concept known as chemoselectivity , and control over the position of new bond formation, known as regioselectivity .
The ring-opening of unsymmetrical epoxides is a classic example where regioselectivity is crucial. The choice of catalyst and reaction conditions can direct the nucleophilic attack of an amine to either the more or less sterically hindered carbon of the epoxide ring. organic-chemistry.org For instance, tungsten-based catalysts have been shown to promote highly C3-selective ring-opening of 2,3-epoxy alcohols and sulfonamides. organic-chemistry.org
In the synthesis of complex molecules, protecting groups are often employed to achieve chemoselectivity. However, modern synthetic methods aim to avoid these extra steps. The development of catalysts that can differentiate between similar functional groups is a key area of research. For example, methods for the selective monoalkylation of primary amines in the presence of other nucleophilic groups are highly valuable. chemrxiv.org
The synthesis of polysaccharide-amino acid ester conjugates demonstrates a high degree of chemo- and regioselectivity. By selectively brominating the primary hydroxyl group at the non-reducing end of a polysaccharide, subsequent nucleophilic substitution with the α-amino group of an amino acid ester can be achieved with high conversion. researchgate.net
Chemical Transformations and Derivatization of 3 3 Aminopropoxy Propan 1 Ol
Reactivity at the Primary Amine Moiety
The primary amine group in 3-(3-Aminopropoxy)propan-1-ol is a key site for nucleophilic reactions, allowing for the formation of various nitrogen-containing derivatives.
Amidation and Urethane (B1682113) Formation
The primary amine of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form stable amide linkages. This reaction is fundamental in peptide synthesis and the creation of polyamide materials. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct reaction with carboxylic acids by activating the carboxyl group. libretexts.org
Similarly, the amine group reacts with isocyanates to form urethanes (carbamates). researchgate.net This polyaddition reaction is the basis for the synthesis of polyurethanes, a versatile class of polymers. researchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isocyanate group. researchgate.net
Table 1: Examples of Amidation and Urethane Formation Reactions
| Reactant | Reagent | Product Type |
| This compound | Carboxylic Acid/Acid Chloride | Amide |
| This compound | Isocyanate | Urethane |
Imine and Enamine Formation
The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction typically requires acid catalysis and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a key characteristic of this transformation. libretexts.orgmasterorganicchemistry.com
While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. organicchemistrytutor.commasterorganicchemistry.com Although this compound is a primary amine, it can be a precursor to secondary amines which can then participate in enamine formation. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. organicchemistrytutor.com The Stork enamine synthesis is a well-known method for the alkylation and acylation of ketones and aldehydes via an enamine intermediate. organicchemistrytutor.com
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a broad class of reactions where the amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of an acyl compound (e.g., acid halide, anhydride, ester) and replacing the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org This process proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the acyl derivative is a key factor, with acid chlorides being more reactive than esters, for instance. uomustansiriyah.edu.iq These reactions are fundamental for creating amides from various carboxylic acid derivatives. uomustansiriyah.edu.iqlibretexts.org
Reactivity at the Hydroxyl Moiety
The primary hydroxyl group of this compound offers another site for chemical modification, enabling the formation of ethers, esters, and oxidation products.
Esterification and Etherification Reactions
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce esters. chemguide.co.uk This reaction is an equilibrium process, and the removal of water can drive it towards the product side. vaia.com
Etherification involves the formation of an ether linkage (C-O-C). This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another method is base-catalyzed etherification, for example, by reacting with a suitable halo-compound in the presence of a base like potassium carbonate or sodium hydroxide. smolecule.com
Table 2: Esterification and Etherification of the Hydroxyl Group
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Etherification | Alkyl Halide | Base (to form alkoxide first) | Ether |
| Etherification | 2-chloropyridine | Base (e.g., K₂CO₃), Heat | Pyridyl ether |
Oxidation Reactions and Derived Carbonyl Compounds
The primary alcohol group of this compound can be oxidized to form carbonyl compounds. ambeed.com Mild oxidation, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions, will typically yield the corresponding aldehyde. organic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the formation of a carboxylic acid. vaia.com The selective oxidation to the aldehyde is often desired to create a new reactive site for further derivatization. organic-chemistry.org
Table 3: Oxidation Products of the Hydroxyl Moiety
| Oxidizing Agent | Product |
| Mild (e.g., PCC, Swern) | Aldehyde |
| Strong (e.g., KMnO₄, H₂CrO₄) | Carboxylic Acid |
Nucleophilic Substitution at the Alcoholic Carbon
The hydroxyl group (-OH) of an alcohol is inherently a poor leaving group for nucleophilic substitution reactions. msu.edu Consequently, direct displacement by a nucleophile is not feasible. To facilitate substitution at the primary alcoholic carbon of this compound, the hydroxyl moiety must first be converted into a more effective leaving group. This activation is typically achieved under acidic conditions or by using specific reagents designed for this purpose. msu.edu
Common reagents for converting primary alcohols into alkyl halides include hydrogen halides (HX), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃). libretexts.org For a primary alcohol like this compound, these reactions generally proceed via an Sₙ2 mechanism. msu.edu
The reaction with hydrogen halides involves protonation of the alcohol's oxygen atom to form an alkyloxonium ion. This creates a good leaving group, a neutral water molecule, which is subsequently displaced by the conjugate base of the acid (e.g., Br⁻). msu.edu
Similarly, thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through an intermediate alkyl chlorosulfite. In the presence of a base like pyridine, the mechanism involves an Sₙ2 attack by the chloride ion. masterorganicchemistry.comyoutube.com A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting alkyl chloride. libretexts.org
Table 1: Predicted Nucleophilic Substitution Reactions at the Alcoholic Carbon
| Reagent | Predicted Product | Reaction Conditions | Mechanism Type |
| HBr (conc.) | 1-Bromo-3-(3-aminopropoxy)propane | Heat | Sₙ2 |
| SOCl₂, Pyridine | 1-Chloro-3-(3-aminopropoxy)propane | 0 °C to room temp. | Sₙ2 |
| PBr₃ | 1-Bromo-3-(3-aminopropoxy)propane | Anhydrous ether, 0 °C | Sₙ2 |
| TsCl, Pyridine | 3-(3-Aminopropoxy)propyl tosylate | 0 °C | Sₙ2 |
This table presents predicted outcomes based on established reactivity of primary alcohols.
Bifunctional Reactivity and Chemo-selectivity Studies
The presence of two nucleophilic centers, the primary amine and the primary alcohol, makes this compound a bifunctional molecule. The relative nucleophilicity of these groups (amine > alcohol) allows for chemo-selective transformations, where one functional group reacts in preference to the other. tandfonline.com Achieving high levels of chemo-selectivity is a critical aspect of synthetic chemistry, often bypassing the need for complex protection-deprotection sequences. jst.go.jp
For instance, in acylation reactions using agents like acetyl chloride or acetic anhydride, the more nucleophilic amine will preferentially attack the electrophilic carbonyl carbon to form an N-acylated product (an amide). This selective N-acylation is often performed at low temperatures in the presence of a non-nucleophilic base to scavenge the HCl byproduct. tandfonline.com Conversely, to achieve O-acylation at the less reactive hydroxyl group, the amine must typically be protected first, or the reaction must be conducted under acidic conditions, which protonates the amine, deactivating it towards acylation. ffi.no
Recent studies on other amino alcohols have demonstrated that catalyst choice can reverse the innate reactivity. For example, a soft Lewis acid/hard Brønsted base cooperative catalyst has been shown to facilitate the chemo-selective addition of a hydroxyl group over an amino group to α,β-unsaturated esters. jst.go.jp While not specifically reported for this compound, these findings highlight the potential for catalyst-controlled selectivity in bifunctional systems.
Table 2: Predicted Chemoselective Reactions
| Reagent | Selective Target | Predicted Major Product | Rationale |
| Acetyl Chloride (1 eq.), Et₃N, 0°C | Amine | N-(3-(3-hydroxypropoxy)propyl)acetamide | Amine is more nucleophilic than alcohol. |
| Benzyl Bromide (1 eq.), K₂CO₃ | Amine | N-Benzyl-3-(3-hydroxypropoxy)propan-1-amine | N-alkylation is generally favored over O-alkylation under basic conditions. |
| Acetic Anhydride, H₂SO₄ (cat.) | Alcohol | 3-(3-Aminopropoxy)propyl acetate | Amine is protonated and deactivated under acidic conditions, favoring O-acylation. ffi.no |
| Boc Anhydride, Et₃N | Amine | tert-Butyl (3-(3-hydroxypropoxy)propyl)carbamate | Standard protection for amines. |
This table outlines predicted selective reactions based on the differential reactivity of amino and alcohol functional groups.
Synthesis of Novel Derivatives and Analogs for Structure-Activity Relationship Investigations
The dual functionality of this compound makes it a valuable scaffold for the synthesis of diverse chemical libraries used in structure-activity relationship (SAR) studies. SAR investigations are fundamental to drug discovery and materials science, helping to identify the key structural features responsible for a molecule's biological activity or physical properties. beilstein-journals.org
By systematically modifying the amino and/or hydroxyl groups, a wide array of derivatives can be generated. For example, the primary amine can be converted into a variety of amides, sulfonamides, ureas, thioureas, or secondary and tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, isothiocyanates, or reductive amination, respectively. The hydroxyl group can be transformed into esters or ethers.
Table 3: Examples of Derivative Classes for SAR Studies
| Derivative Type | Synthetic Reaction | Potential Application Area | Rationale based on Analogous Compounds |
| Amides | N-Acylation with various carboxylic acid chlorides | Enzyme inhibitors, Antimicrobials | Amide linkage is a common feature in bioactive molecules. tandfonline.com |
| Ureas/Thioureas | Reaction of the amine with isocyanates/isothiocyanates | Anticancer agents, Receptor ligands | Thiourea derivatives of amino alcohols show antiproliferative activity. nih.gov |
| Esters | O-Acylation with various carboxylic acids | Prodrugs, Fragrances | Esterification can modify solubility and bioavailability. beilstein-journals.org |
| Secondary Amines | Reductive amination with aldehydes/ketones | CNS agents, Antifungals | Modification of the amine can tune receptor binding and metabolic stability. researchgate.net |
This table provides examples of derivative classes that could be synthesized from this compound for SAR investigations, with justifications based on published research on similar structures.
Applications in Advanced Chemical Systems and Materials Science
Integration into Polymeric Architectures
The dual reactivity of 3-(3-Aminopropoxy)propan-1-ol, stemming from its amine and hydroxyl functional groups, allows it to be incorporated into polymer chains, serve as a cross-linking agent, or be grafted onto surfaces to modify their properties.
The synthesis of both polyurethanes and polyamides relies on the step-growth polymerization of monomers containing at least two reactive functional groups. With its primary amine and primary hydroxyl group, this compound can act as a difunctional monomer, chain extender, or end-capping agent in these polymer systems.
In polyurethane synthesis , the fundamental reaction involves the addition of an alcohol to an isocyanate group to form a urethane (B1682113) linkage. The amine group of this compound is also highly reactive towards isocyanates, forming a urea (B33335) linkage. When used as a co-monomer with diols and diisocyanates, it can be integrated into the polymer backbone, influencing the final properties of the material. The flexible ether segment can enhance chain mobility and impact the glass transition temperature (Tg), while the hydrogen bonding capabilities of the urethane and urea groups contribute to the polymer's mechanical strength. While direct literature on this specific molecule is sparse, related amino alcohols like 3-amino-1-propanol are frequently used in polyurethane preparation. sigmaaldrich.com The synthesis of non-isocyanate polyurethanes (NIPUs) can also involve amino alcohols in the formation of cyclic carbamate (B1207046) monomers for subsequent ring-opening polymerization. mdpi.com
In polyamide synthesis , which typically involves the condensation reaction between a diamine and a dicarboxylic acid (or its derivative like a diacyl chloride), this compound can play a unique role. While not a traditional diamine, its amine function can react to form an amide bond, and its hydroxyl group can form an ester bond, leading to the creation of polyesteramides . These hybrid polymers combine the characteristics of both polyesters and polyamides. For instance, studies on the melt condensation of sebacic acid with 3-amino-1-propanol have yielded biodegradable polyesteramide oligomers. The incorporation of the flexible aminopropoxy-propanol unit can modify properties such as crystallinity, solubility, and thermal stability compared to conventional polyamides. impactfactor.orgtue.nl
| Polymer System | Monomer Added | Observed Effect on Polymer Properties | Potential Contribution of this compound |
|---|---|---|---|
| Polyurethane | Amino Alcohol (as chain extender) | Increased hardness, tensile strength, and thermal stability due to urea linkage formation. | Introduces both urea and urethane links, enhancing mechanical properties via hydrogen bonding. |
| Polyesteramide | Amino Alcohol (with diacid) | Improved biodegradability and modified thermal properties compared to pure polyamide. | Creates ester and amide linkages, yielding hybrid polymers with tailored degradation profiles and flexibility. |
| Aromatic Polyamide | Modified Diamine | Enhanced solubility in organic solvents and potential for higher molecular weight. researchgate.net | Could be used as a modifier for diamine monomers to disrupt chain packing and improve processability. |
Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. mdpi.com this compound is an effective cross-linking agent due to its ability to form covalent bonds with multiple polymer chains.
The mechanism of cross-linking depends on the chemistry of the polymer matrix.
In epoxy resins , the primary amine can react with two epoxide (oxirane) rings through a ring-opening addition reaction. acs.org Subsequently, the hydroxyl group can react with another epoxide ring, particularly at elevated temperatures or in the presence of a catalyst. This allows a single molecule of this compound to bridge up to three polymer chains, creating a dense and robust 3D network.
In polyurethane systems , both the amine and hydroxyl groups can react with excess isocyanate groups present in a prepolymer, effectively linking different prepolymer chains together.
The flexible ether linkage within the cross-linker can impart a degree of flexibility to the resulting network, which can be advantageous in applications requiring toughness and impact resistance. The choice of cross-linker is crucial as it dictates the final properties of the thermoset material. mdpi.com
Modifying the surface properties of a material without altering its bulk characteristics is essential for many applications, including biocompatible devices, sensors, and composites. mdpi.comlbl.gov this compound can be used for surface functionalization, particularly through "grafting to" methods. frontiersin.orgnsf.gov
In this approach, the molecule is covalently attached to a pre-existing polymer surface. For example, the surface of a polyester, such as polyethylene (B3416737) terephthalate (B1205515) (PET), can be functionalized by reacting its surface ester groups with the amine group of this compound in a process called aminolysis. mdpi.com This reaction grafts the molecule onto the surface, introducing both hydroxyl groups and a flexible ether chain.
This surface modification can lead to significant changes in surface properties:
Increased Hydrophilicity : The introduction of polar hydroxyl groups increases the surface energy and wettability, as can be quantified by a decrease in the water contact angle.
Reactive Handles : The newly introduced hydroxyl groups can serve as reactive sites for further functionalization, such as the attachment of bioactive molecules or the initiation of surface-initiated polymerization. google.com
Improved Adhesion : The modified surface can exhibit improved adhesion to other materials, such as coatings or adhesives.
| Substrate | Grafting Molecule | Characterization Method | Result Before Grafting | Result After Grafting |
|---|---|---|---|---|
| Poly(styrene) Film | Acrylamide | Water Contact Angle | ~90° | ~30° |
| PETG Surface | Polyethyleneimine (PEI) | XPS (N/C ratio) | 0.00 | 0.15 mdpi.com |
| Polyester Film | This compound (Hypothetical) | Water Contact Angle | High (>70°) | Lower (<50°) |
Role as a Cross-linking Agent in Polymer Networks
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. tcichemicals.comrsc.org The structural features of this compound—specifically its hydrogen bond donor and acceptor sites and conformational flexibility—make it a valuable component in the design of complex supramolecular assemblies.
Host-guest chemistry involves the formation of a complex between a large 'host' molecule and a smaller 'guest' molecule. tcichemicals.com this compound, with its small size and hydrogen-bonding capabilities, can act as a guest, fitting into the cavities of host molecules like cyclodextrins, calixarenes, or cucurbiturils.
More significantly, it can serve as a building block in self-assembly processes. Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent forces. mdpi.com The amine and hydroxyl groups can form directional hydrogen bonds, while the flexible ether linkage provides the conformational freedom necessary to achieve stable, low-energy arrangements. A compelling example is seen with the structurally similar molecule 1,4-bis(3-aminopropoxy)butane, which has been used as a flexible linker in peptide-based systems that undergo spontaneous liquid-phase separation (coacervation), a form of self-assembly. acs.org The aminopropoxy moiety is key to providing the right balance of flexibility and interaction sites to drive the formation of these complex phases.
Macrocycles and molecular cages are complex structures with internal cavities capable of encapsulating other molecules. unive.itacs.org Their synthesis often requires bifunctional or polyfunctional linkers to connect aromatic panels or other rigid components. nih.govacs.org The dual reactivity of this compound makes it an ideal candidate for such a linker.
In a typical synthetic strategy, the amine and hydroxyl groups would react in separate steps with other multifunctional monomers to build a cyclic or three-dimensional structure. For instance, research into polyazamacrocycles has utilized the related building block tris(3-aminopropyl)amine (B1583958) (TRPN) as a core unit, which is then cyclized with other linkers. mdpi.com Similarly, macrocyclic complexes have been synthesized via template reactions using 1,4-bis(3-aminopropoxy)butane, where metal ions direct the cyclization of the linker with dialdehyde (B1249045) components. researchgate.net These examples demonstrate the utility of the aminopropoxy structural motif in constructing sophisticated host molecules. The incorporation of this compound would introduce a flexible, hydrophilic ether linkage into the macrocyclic framework, potentially influencing its solubility and guest-binding properties.
| Macrocycle Building Block | Metal Ion Guest | Binding Constant (log K) | Observed Effect |
|---|---|---|---|
| Tris(3-aminopropyl)amine-derived mdpi.com | Cu(II) | 6.15 | Fluorescence quenching |
| Tris(3-aminopropyl)amine-derived mdpi.com | Zn(II) | 5.21 | Fluorescence enhancement |
| Tris(3-aminopropyl)amine-derived mdpi.com | Cd(II) | 4.97 | Fluorescence enhancement |
| 1,4-Bis(3-aminopropoxy)butane-derived researchgate.net | Pb(II) | Not specified | Formation of a stable 1:1 complex |
Host-Guest Interactions and Self-Assembly Processes
Precursor in Heterocyclic Compound Synthesis
The presence of both a nucleophilic amine group and an alcohol group within the same molecule allows this compound to serve as a valuable precursor for the synthesis of various heterocyclic compounds. The distance and flexibility between these two functional groups, dictated by the propoxypropyl backbone, can facilitate the formation of medium-sized rings. The synthesis of N-heterocycles is of paramount importance in the development of pharmaceuticals and materials nih.gov.
Research on analogous 1,3-amino alcohols demonstrates their capacity to be converted into a wide array of four- to eight-membered N,O,S-heterocycles, including azetidines, pyrrolidines, and 1,3-oxazinanes researchgate.net. The dual functionality of this compound allows it to undergo intramolecular or intermolecular condensation reactions with suitable reagents to form these ring systems. For example, reaction with aldehydes or ketones could lead to the formation of tetrahydropyrimidine (B8763341) or oxazinane derivatives, while reaction with phosgene (B1210022) or its equivalents could yield cyclic carbamates.
While specific studies detailing the cyclization of this compound are not prevalent in readily available literature, its structural motifs are fundamental to these transformations. The general strategies for heterocycle synthesis using bifunctional precursors like amino alcohols are well-established nih.govresearchgate.net.
Table 1: Potential Heterocyclic Synthesis Pathways for Bifunctional Amino Alcohols
| Reactant Type | Functional Groups Involved | Potential Heterocyclic Product | Ring Size |
|---|---|---|---|
| Aldehyde / Ketone | Amine + Alcohol | 1,3-Oxazinane derivative | 6 |
| Dicarboxylic Acid / Ester | Amine + Alcohol | Cyclic imide-ether | >6 |
| Phosgene / Chloroformate | Amine + Alcohol | Cyclic Carbamate | >6 |
This table illustrates potential reactions based on the functional groups of this compound and established synthetic methods for analogous compounds.
Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis
Ethers derived from amino alcohols are valuable chemical intermediates used in the synthesis of pharmaceuticals and crop protection agents like herbicides, insecticides, and fungicides google.com. The synthesis of such ethers can be challenging due to the presence of two reactive sites (amine and alcohol), which can lead to competing side reactions and the need for selective synthesis conditions google.comgoogle.com. As this compound is itself an amino alcohol ether, it serves as a pre-constructed building block that can be incorporated into larger, more complex molecules.
The utility of this compound as an intermediate lies in its ability to introduce a hydrophilic and flexible aminopropoxypropanol moiety. This is a common strategy in medicinal and agrochemical chemistry to fine-tune the physicochemical properties of a lead compound, such as its solubility, polarity, and ability to form hydrogen bonds, which can in turn influence its biological activity and pharmacokinetics.
While direct examples of its use are sparse, the role of similar amino alcohol structures as intermediates is well-documented. For instance, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which feature a related amino alcohol ether core, were synthesized and evaluated as potent sodium channel blockers for potential stroke treatment nih.gov. In one case, a benzimidazole (B57391) moiety was attached to this core structure, demonstrating the integration of a heterocyclic component with an amino alcohol ether intermediate to create a neuroprotective agent nih.gov. Similarly, other complex aminopropanol (B1366323) derivatives are central to compounds being investigated for cardiovascular and nervous system disorders google.com. In the agrochemical sector, β-haloethers, which share structural similarities, are recognized as important synthons rsc.org. Ferulic acid derivatives containing a β-amino alcohol structure have also been synthesized to create compounds with potential antibacterial and antiviral activities nih.gov.
Table 2: Application of Amino Alcohol Ether Structures as Synthetic Intermediates
| Structural Motif | Function | Application Area | Example of Final Product Class (from Analogs) |
|---|---|---|---|
| Amino Alcohol Ether | Synthetic Building Block | Pharmaceutical | Sodium Channel Blockers nih.gov |
| Amino Alcohol Ether | Synthetic Intermediate | Pharmaceutical | Antifungal Agents mdpi.com |
| Amino Alcohol | Precursor | Agrochemical | Antibacterial/Antiviral Agents nih.gov |
Catalytic Applications and Ligand Design Incorporating 3 3 Aminopropoxy Propan 1 Ol
Utilization as a Ligand in Metal-Organic Catalysis
The presence of both a primary amine and a primary alcohol group in 3-(3-Aminopropoxy)propan-1-ol allows it to function as an effective bidentate ligand for a variety of transition metals. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. This chelation effect can enhance the stability and modulate the electronic properties of the metal complex, thereby influencing its catalytic activity.
The design of bifunctional ligands is a key strategy in modern catalysis. In many catalytic transformations, the ligand is not merely a spectator but actively participates in the reaction mechanism. For instance, in hydrogen transfer reactions catalyzed by ruthenium complexes, amino alcohol ligands can engage in metal-ligand bifunctional catalysis. acs.org In such systems, the amine/amide group of the ligand can act as a proton shuttle, facilitating the transfer of hydrogen between the substrate and the metal center. acs.org While direct studies on this compound in this context are not extensively documented, its structural similarity to other effective amino alcohol ligands suggests its potential in this area.
The ether linkage within the backbone of this compound can further influence the properties of the resulting metal complex. This feature can affect the solubility of the catalyst in different organic solvents and can also introduce subtle steric and electronic effects that may fine-tune the selectivity of the catalyzed reaction. Research on transition metal complexes with Schiff base ligands derived from amino alcohols has shown that these complexes can be effective catalysts for oxidation reactions. nih.gov The adaptability of the amino and hydroxyl groups to form Schiff bases further broadens the potential applications of this compound in ligand synthesis.
The performance of such metal-organic catalysts is often evaluated by comparing the reaction outcomes with and without the specialized ligand, or with simpler ligand systems. The data below illustrates the typical enhancement seen in a metal-catalyzed reaction upon the introduction of a bifunctional amino alcohol ligand.
| Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|
| [RuCl2(p-cymene)]2 | 15 | N/A | 24 |
| [RuCl2(p-cymene)]2 + Amino Alcohol Ligand | >95 | 97 | 4 |
This representative data highlights the dramatic improvement in both reaction rate and stereoselectivity that can be achieved by employing a bifunctional ligand.
Role in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Amino alcohols, in particular, have been successfully employed as organocatalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. rsc.orgnih.gov The catalytic activity of these molecules stems from the cooperative action of the amine and hydroxyl groups. The amine can activate the substrate by forming an enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen bond donor to orient the second substrate and control the stereochemical outcome of the reaction. rsc.org
This compound is a promising candidate for an organocatalyst due to its inherent bifunctionality. The primary amine can participate in enamine-based catalysis with ketones and aldehydes. The hydroxyl group, positioned at the end of a flexible propanol (B110389) chain, can form crucial hydrogen bonds that direct the approach of the electrophile, thus inducing asymmetry. The ether linkage could provide conformational flexibility and influence the catalyst's solubility profile, potentially allowing for its use in a broader range of solvent systems.
Research on simple primary β-amino alcohols has demonstrated their effectiveness in catalyzing the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding products with high enantioselectivity. rsc.org Similarly, more complex thiourea-fused γ-amino alcohols have shown excellent activity and stereocontrol in asymmetric Mannich reactions. nih.gov These findings strongly support the potential of this compound to function as an effective organocatalyst. The performance of such catalysts is highly dependent on their structure, as illustrated in the following table which compares different amino alcohol organocatalysts in a model reaction.
| Organocatalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Simple β-Amino Alcohol | 68 | 95:5 | 98 |
| Thiourea-fused γ-Amino Alcohol | 88 | 93:7 | 99 |
| Amino Silyl Ether (OH-protected) | 94 | 78:22 | 85 |
The data indicates that the presence and availability of the hydroxyl group are often crucial for achieving high stereoselectivity, as seen in the comparison with the silyl-ether-protected variant. nih.gov
Immobilization Techniques for Heterogeneous Catalysis
A major advantage of using catalysts in industrial processes is the ability to separate them from the reaction mixture and reuse them. This is typically achieved by immobilizing the catalyst onto a solid support, a process known as heterogenization. This compound is an ideal linker molecule for this purpose.
The hydroxyl group of this compound can be used to covalently attach the molecule to the surface of inorganic supports like silica (B1680970) (SiO₂) or other metal oxides. mdpi.com This is often achieved by first converting the alcohol to a trialkoxysilane derivative, which can then readily undergo condensation with the surface silanol (B1196071) groups of silica. Alternatively, the amino group can be used to react with a pre-functionalized support.
Once immobilized, the terminal amino group of the tethered this compound is available for further modification. It can be used to coordinate with a metal center, effectively anchoring a homogeneous catalyst to the solid support. ui.ac.id This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, Ni(II) immobilized on amine-functionalized silica has been shown to be an effective catalyst for acetylation reactions. ui.ac.id
Alternatively, the immobilized amino group itself can function as a heterogeneous organocatalyst. Amine-functionalized silicas are known to be effective solid base catalysts for various reactions, such as Knoevenagel condensations and Michael additions. The bifunctional nature of the immobilized linker, possessing both a basic amine site and potentially interacting with residual surface silanol groups, can lead to cooperative catalytic effects.
The choice of support and the method of immobilization can significantly impact the performance of the final heterogeneous catalyst. The table below summarizes some common supports and the resulting characteristics of the immobilized catalysts.
| Support Material | Linker Type | Catalytic Species | Key Advantages |
|---|---|---|---|
| Mesoporous Silica (SBA-15) | Aminopropyl | Ni(II) | High surface area, ordered pores, good reusability. ui.ac.id |
| Silica Gel | Amino-alkoxy | -NH2 group | Tunable hydrophobicity, simple preparation. mdpi.com |
| Porous Aromatic Frameworks | Pyrrolidine | Rh(I) | High stability, suitable for tandem reactions. acs.org |
The versatility of this compound as a ligand, organocatalyst, and immobilization linker underscores its potential utility in the development of efficient and sustainable catalytic processes.
Advanced Analytical Methodologies for Structural Elucidation of 3 3 Aminopropoxy Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-(3-Aminopropoxy)propan-1-ol in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the ¹H NMR spectrum of the related compound 3-aminopropan-1-ol, the protons on different carbons are distinguishable, with chemical shifts appearing at approximately 2.59 ppm, 1.68 ppm, and 3.73 ppm for the carbons adjacent to the amine, the central methylene, and the hydroxyl group, respectively. chemicalbook.com The integration of the peak areas in the ¹H NMR spectrum of propan-1-ol corresponds to the ratio of protons in different chemical environments, which for a similar propyl chain would be 3:2:2:1. docbrown.info
For ¹³C NMR of propan-1-ol, distinct chemical shifts are observed for the three carbon atoms, reflecting their different electronic environments due to the proximity of the electronegative oxygen atom. docbrown.info This principle extends to this compound, where the ether linkage and the terminal amino and hydroxyl groups would result in a unique set of chemical shifts for each carbon and proton, allowing for detailed structural assignment.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H₂N-C H₂- | ~2.8 | ~40 |
| -CH₂-C H₂-CH₂- | ~1.8 | ~30 |
| -CH₂-O-C H₂- | ~3.6 | ~70 |
| -O-CH₂-C H₂-CH₂OH | ~1.8 | ~32 |
| -CH₂-C H₂-OH | ~3.7 | ~60 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for deducing its structure through fragmentation analysis. The molecular ion peak in the mass spectrum reveals the compound's molecular mass. For this compound hydrochloride, the predicted monoisotopic mass is 133.11028 Da. uni.lu
Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The analysis of these fragments provides a molecular fingerprint. For instance, in the mass spectrum of the related compound propan-1-ol, common fragments include the loss of a water molecule (M-18) and the formation of the CH₂OH⁺ fragment at m/z 31. savemyexams.comdocbrown.info
More advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze derivatives and oligomers. In studies of polyesteramides derived from 3-amino-1-propanol, MALDI-TOF/TOF-MS/MS was used to obtain information on fragmentation pathways and sequence of ester and amide bonds.
Table 2: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry
| Fragment Structure | Predicted m/z |
|---|---|
| [M+H]⁺ | 134.11756 |
| [M+Na]⁺ | 156.09950 |
| [M-H]⁻ | 132.10300 |
| [C₃H₈NO]⁺ (cleavage at ether bond) | 74.06004 |
| [C₃H₇O]⁺ (cleavage at ether bond) | 59.04913 |
Predicted values are based on the molecular formula C₆H₁₅NO₂. uni.lu
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of 3-aminopropan-1-ol has been determined at various pressures, revealing how pressure can induce conformational changes in the molecule. ebi.ac.uk In another study, a derivative, 3-(4,5,6,7-tetrabromo-1H-benzotriazol-1-yl)propan-1-ol, was co-crystallized with a protein kinase to understand its binding mode, demonstrating how X-ray crystallography can elucidate interactions with biological targets. researchgate.net These examples underscore the potential of X-ray crystallography to provide a detailed three-dimensional picture of this compound or its crystalline derivatives, should they be prepared.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions like hydrogen bonding. spectroscopyonline.com
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-N stretching, C-O-C stretching of the ether, and various C-H stretching and bending vibrations.
A concerted study using Raman and IR spectroscopy, along with theoretical calculations, has been performed on 3-amino-1-propanol to characterize its structural and vibrational properties in both the isolated and liquid phases. ebi.ac.uksigmaaldrich.com The effect of temperature and water content on the molecular structure and hydrogen bonding of 3-amino-1-propanol has also been investigated using Fourier transform near-infrared (FT-NIR) spectroscopy, revealing that temperature variations induce more significant structural changes than the addition of water. ebi.ac.uk These techniques would be similarly valuable for probing the vibrational modes and intermolecular forces at play in this compound.
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Alkane) | Stretching | 2850-2960 |
| C-O (Ether) | Stretching | 1080-1150 |
| C-N (Amine) | Stretching | 1020-1250 |
| O-H (Alcohol) | Bending | 1330-1440 |
Computational and Theoretical Investigations of 3 3 Aminopropoxy Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and dipole moment. ornl.govcecam.org For molecules like 3-(3-Aminopropoxy)propan-1-ol, methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are employed to elucidate its electronic structure. cecam.orgsaarj.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity and stability. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net
Table 1: Representative Quantum Chemical Parameters
This table presents hypothetical yet plausible quantum chemical parameters for this compound, calculated using a common DFT method (B3LYP) with a standard basis set. These values are illustrative and would be determined through specific computational studies.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | 1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 7.7 eV | Reactivity and kinetic stability |
| Dipole Moment (μ) | 2.5 D | Molecular polarity |
| Ionization Potential (I) | 6.2 eV | Energy to remove an electron |
| Electron Affinity (A) | -1.5 eV | Energy released when an electron is added |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. ebsco.commdpi.com
For a flexible molecule like this compound, MD simulations can map its conformational landscape. The molecule can adopt various shapes due to the rotation around its single bonds. These simulations can identify the most stable conformations (lowest energy) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. mdpi.com
When simulating the molecule in an aqueous solution, MD can reveal detailed information about its hydration. kinampark.com It can show how water molecules arrange around the amine and hydroxyl functional groups, forming hydrogen bonds and creating a hydration shell. mdpi.comkinampark.com The simulations can also provide insights into properties like the radius of gyration, which describes the molecule's compactness in solution. mdpi.com This is particularly relevant for understanding how the molecule behaves in different environments and how its conformation might change with temperature, pressure, or the presence of other solutes. mdpi.comkinampark.com
Table 2: Simulated Properties from Molecular Dynamics
This table illustrates the type of data that could be obtained from an MD simulation of this compound in water.
| Property | Simulated Value | Interpretation |
|---|---|---|
| Radius of Gyration (Rg) | 4.5 Å | Indicates the average size and compactness of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Represents the surface area of the molecule exposed to the solvent. |
| Number of H-bonds (to water) | ~5-7 | Quantifies the extent of hydrogen bonding with the surrounding water molecules. |
Reaction Mechanism Predictions using Computational Methods
For this compound, computational methods can be used to predict its reactivity in various chemical transformations. For example, the reaction of the primary amine group or the primary alcohol group can be modeled. ekb.egsci-hub.se Methods like DFT can be used to calculate the activation energies for different potential reactions, helping to predict which reaction is more likely to occur under specific conditions.
The Intrinsic Reaction Coordinate (IRC) method is often used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. smu.edu By analyzing the geometry and electronic structure at various points along the reaction coordinate, one can gain insight into bond-breaking and bond-forming processes. smu.edu
Structure-Reactivity Relationship Modeling via In Silico Approaches
In silico approaches, which are computational studies, are widely used to establish relationships between a molecule's structure and its chemical reactivity or biological activity. rsc.org By analyzing a set of related compounds, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use calculated molecular descriptors to predict the properties of new, untested compounds.
For this compound and its analogs, these models can be used to predict reactivity. Molecular descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges) or from the 2D/3D structure of the molecule (e.g., topological indices, molecular shape descriptors).
Future Research Directions and Emerging Paradigms for 3 3 Aminopropoxy Propan 1 Ol
Novel Synthetic Routes and Sustainable Chemical Methodologies
The industrial synthesis of amino alcohols often relies on traditional methods that may involve harsh conditions or hazardous reagents. Future research will likely focus on developing greener, more efficient, and sustainable routes to 3-(3-Aminopropoxy)propan-1-ol and its derivatives.
Key research thrusts include:
Photocatalytic and Electrocatalytic Methods: Visible-light photoredox catalysis and electrocatalysis are emerging as powerful tools for organic synthesis under mild conditions. rsc.orgnih.gov Future work could adapt these technologies for the synthesis of γ-amino alcohols like this compound, potentially using readily available feedstocks and minimizing waste. acs.orgnih.gov For instance, stereoselective electrocatalytic methods have been shown to be robust and scalable for producing enantiopure amino alcohols. nih.gov
Green Solvents and Catalysts: A significant push towards sustainability involves replacing traditional organic solvents with water or bio-based alternatives. rsc.orgpatsnap.comresearchgate.net Research into visible-light-promoted synthesis of amino alcohols in water highlights a promising, environmentally benign approach. rsc.orgpatsnap.com Additionally, replacing hazardous epoxides with safer alternatives like propylene (B89431) carbonate for the synthesis of β-amino alcohols points toward a safer production pathway that could be adapted. scirp.org
Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" concept allows for the direct amination of alcohols using ammonia, with water as the only byproduct. researchgate.net This atom-economical approach, often utilizing ruthenium-based catalysts, could provide a direct and highly efficient route to primary amines from their corresponding alcohols, representing a significant advancement over conventional multi-step processes. sci-hub.se
Table 1: Comparison of Synthetic Methodologies for Amino Alcohols
| Methodology | Advantages | Potential for this compound | Key References |
|---|---|---|---|
| Visible-Light Photocatalysis | Mild reaction conditions, use of water as a solvent, high efficiency. | Green synthesis route from readily available precursors. | rsc.org, patsnap.com, researchgate.net |
| Electrocatalytic Coupling | High stereoselectivity, modular, scalable (flow reactions). | Access to chiral derivatives for specialized applications. | nih.gov |
| "Borrowing Hydrogen" Amination | High atom economy, water as the sole byproduct, direct conversion. | Streamlined, sustainable synthesis from diol precursors. | researchgate.net, sci-hub.se |
| Carbonate Ring-Opening | Use of less hazardous reagents (carbonates vs. epoxides), solvent-less conditions. | Safer manufacturing processes, reducing environmental impact. | scirp.org |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The presence of two distinct nucleophilic centers—the amino group and the hydroxyl group—makes chemoselectivity a central theme in the chemistry of this compound. While the amine is generally more nucleophilic, this reactivity can be inverted or controlled through strategic catalyst and reagent selection.
Future research will likely focus on:
Catalyst-Controlled Chemoselectivity: Developing catalytic systems that can precisely select for either N- or O-functionalization is a key goal. Cooperative catalysis, using a combination of soft Lewis acids and hard Brønsted bases, has been shown to enable the conjugate addition of the less nucleophilic hydroxyl group over the amine group. jst.go.jp Conversely, other catalysts can promote selective N-acylation. acs.org Investigations into Ag(I)-catalyzed reactions, for example, have provided insights into how catalyst choice can dictate O- versus N-adduct formation. rsc.org
Orthogonal Protection-Free Synthesis: A major goal of modern organic synthesis is to minimize the use of protecting groups, which adds steps and generates waste. Methods for the direct, selective transformation of unprotected amino alcohols are highly sought after. For example, performing O-acylation under strongly acidic conditions protonates the amine group, effectively deactivating it and allowing the alcohol to react selectively. beilstein-journals.orgbeilstein-journals.org
Bio-inspired Oxidation: Research into bio-inspired catalysts could unlock novel transformations. For instance, complexes that mimic the action of enzymes like nitrous oxide reductase can selectively oxidize amines or alcohols under mild conditions, offering a pathway to nitriles or aldehydes without over-oxidation to carboxylic acids. rsc.orgrsc.org
Expansion into Bio-inspired Systems and Bioconjugation Chemistry
The structure of this compound—a flexible, hydrophilic linker with two distinct reactive handles—makes it an ideal candidate for applications in bionanotechnology and medicinal chemistry.
Emerging paradigms in this area include:
Bifunctional Linkers: In bioconjugation, bifunctional linkers are used to connect different molecular entities, such as a protein and a drug molecule to form an antibody-drug conjugate (ADC). sigmaaldrich.comacs.org The amine and hydroxyl groups of this compound can be selectively functionalized to create heterobifunctional linkers, enabling the precise assembly of complex biomolecular constructs. rsc.orgacs.org Its flexible ether backbone can provide the necessary spacing and solubility for such conjugates. sigmaaldrich.com
Bio-inspired Materials for Delivery: Amino alcohols are integral components of advanced drug delivery systems. mit.edunih.gov For example, ionizable lipids incorporating alkenyl amino alcohol structures have been shown to be highly effective for creating lipid nanoparticles (LNPs) that deliver mRNA in vivo. mit.edunih.gov The specific combination of amine and alcohol functionalities can play a crucial role in the formulation's efficacy and biocompatibility.
Peptide and Oligonucleotide Conjugates: The amine functionality allows for straightforward coupling to carboxylic acids in peptides, while the hydroxyl group can be derivatized for "click chemistry" reactions or other conjugation strategies. nih.gov This dual reactivity is valuable for creating peptide- or oligonucleotide-drug conjugates, where precise control over the linkage chemistry is essential for maintaining biological activity. acs.orgnih.gov
Development of Advanced Functional Materials and Smart Systems
The incorporation of this compound as a monomer or modifying agent into polymers can imbue them with desirable properties, leading to the development of advanced and "smart" materials.
Future research directions are expected to involve:
Stimuli-Responsive Polymers: The amine group is pH-responsive; it can be protonated under acidic conditions, altering the polymer's solubility and conformation. acs.orgmdpi.com This makes this compound a valuable building block for creating "smart" hydrogels or polymers that respond to changes in their environment. mdpi.comresearchgate.netrsc.org Poly(β-hydroxyl amine)s, synthesized via amine-epoxy polymerization, are a class of thermoresponsive polymers, demonstrating that the combination of these functional groups in a polymer backbone can lead to temperature-sensitive materials. mdpi.comresearchgate.net
Functional Polymer Synthesis: This molecule can be used as a monomer in step-growth polymerizations to create functional poly(ester amide)s or poly(ether amide)s. researchgate.net These polymers combine the properties of polyamides and polyesters or polyethers, and the pendant functional groups can be used for further modification or to tune material properties like gas permeability in membranes. nih.govresearchgate.netresearchgate.net
Surface Modification and Self-Assembled Monolayers (SAMs): The amine and alcohol groups can be used to anchor the molecule to surfaces, creating functionalized interfaces. rsc.orgutexas.edu By first protecting one group, the molecule can be attached to a substrate via the other, followed by deprotection to expose a reactive surface. This is a common strategy for creating amino-terminated SAMs on silica (B1680970) or gold surfaces for use in biosensors and other nano-applications. rsc.orgresearchgate.net
Table 2: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Resulting Property/Application | Key References |
|---|---|---|---|
| Smart Polymers/Hydrogels | Monomer or cross-linker | pH- and/or thermo-responsiveness for drug delivery, actuators. | mdpi.com, researchgate.net, acs.org, rsc.org |
| Functional Poly(ether amide)s | Monomer in polycondensation | Enhanced gas affinity for membrane-based separations. | nih.gov, researchgate.net, researchgate.net |
| Bioconjugates (e.g., ADCs) | Heterobifunctional linker | Targeted drug delivery, diagnostic tools. | sigmaaldrich.com, acs.org, acs.org |
| Self-Assembled Monolayers | Surface modification agent | Creation of reactive surfaces for biosensors and biocompatible coatings. | rsc.org, utexas.edu, rsc.org |
Q & A
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin assays (IC₅₀ determination) in cancer cell lines (e.g., HCT-116) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Z’-LYTE® kinase kits) to measure inhibition of targets like CHK1 .
- Permeability Studies : Caco-2 monolayers to assess blood-brain barrier penetration (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
Data Contradiction Analysis
- Toxicity Discrepancies : reports H302 (oral toxicity) for a related compound, while lists lower acute toxicity (LD₅₀ >500 mg/kg). Resolve by cross-referencing species-specific data (e.g., rat vs. mouse models) and purity levels .
- Solubility Variability : Aqueous solubility for analogs ranges from 50–100 g/100 mL. Confirm via shake-flask method at controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
